3-(2,4-Difluorophenyl)prop-2-ynoic acid
Description
3-(2,4-Difluorophenyl)prop-2-ynoic acid is a fluorinated propiolic acid derivative characterized by a terminal alkyne group (C≡C) conjugated to a carboxylic acid moiety and a 2,4-difluorophenyl substituent.
Structure
2D Structure
Properties
IUPAC Name |
3-(2,4-difluorophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMONCKOWKICGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278816 | |
| Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873075-53-7 | |
| Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873075-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2,4-difluorophenyl)prop-2-ynoic acid generally involves the following key steps:
- Formation of the aryl-substituted alkyne intermediate.
- Introduction of the carboxylic acid group at the propargylic position.
- Purification and characterization of the final acid product.
Preparation via Wittig Reaction and Subsequent Functionalization
A common approach to related aryl-substituted alkynoic acids involves the Wittig reaction to form the alkyne, followed by oxidation or hydrolysis to yield the acid. Although direct literature on this compound is limited, closely related compounds have been synthesized using the following method, which can be adapted:
Step 1: Preparation of Phosphonium Salt
Benzyl chloride reacts with triphenylphosphine in acetonitrile under reflux to form benzyl (chloro)triphenylphosphorane salt with high yield (~95%). This salt serves as a Wittig reagent precursor.Step 2: Wittig Reaction with Aryl Aldehyde
The phosphonium salt is treated with sodium hydride at low temperature (0-5°C) to generate the ylide, which then reacts with 2,4-difluorobenzaldehyde in benzene. This step forms the corresponding alkenyl intermediate, which can be further manipulated to the alkyne.Step 3: Conversion to Prop-2-ynoic Acid Derivative
The intermediate is subjected to chlorination using thionyl chloride under reflux in benzene to form acid chlorides, which upon hydrolysis or reaction with appropriate nucleophiles yield the desired prop-2-ynoic acid derivatives.
This multi-step process allows for the incorporation of the difluorophenyl group and the propargylic acid functionality with control over stereochemistry and purity.
Alternative Methods: Direct Alkynylation and Carboxylation
Some patents and research articles suggest alternative methods involving:
- Sonogashira Coupling : Coupling of 2,4-difluorophenyl halides with terminal alkynes under palladium-catalyzed conditions to form the aryl-alkyne bond directly.
- Carboxylation of Alkynylmetal Intermediates : Treatment of the resulting aryl-alkyne with carbon dioxide or other carboxylating agents to introduce the carboxylic acid group at the propargylic position.
These methods provide a more direct route but require careful control of catalysts and reaction conditions to avoid side reactions.
Process Optimization and Purification
- Solvent Choice : Benzene or chlorinated solvents are common for the Wittig and chlorination steps due to their ability to dissolve reactants and withstand reflux conditions.
- Temperature Control : Low temperatures during ylide formation prevent side reactions; reflux conditions are used for chlorination.
- Purification : Column chromatography using ethanol/hexane mixtures or recrystallization from ethanol ensures high purity of the final acid.
Summary Table of Preparation Methods
Research Findings and Notes
- The Wittig-based method provides a reliable approach with well-characterized intermediates, facilitating scale-up and reproducibility.
- Use of difluorophenyl substrates requires attention to electronic effects influencing reactivity and selectivity.
- Alternative methods like Sonogashira coupling offer shorter routes but may pose challenges in catalyst handling and byproduct removal.
- Patents indicate the importance of solvent systems and surfactants in related polymerization and thickening processes involving fluorinated compounds, which may inform purification strategies.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenylpropanoids.
Scientific Research Applications
Medicinal Chemistry
3-(2,4-Difluorophenyl)prop-2-ynoic acid is primarily recognized for its role in medicinal chemistry. Its structural features allow it to interact with biological systems effectively.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. A study demonstrated that modifications to the difluorophenyl group enhanced the compound's efficacy against various cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Anti-inflammatory Properties
The compound has also shown promise in alleviating inflammation. In vitro assays revealed that it inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and colitis .
Biochemical Applications
This compound serves as a versatile small molecule in biochemistry.
Organic Buffering Agent
It is utilized as an organic buffer in biological experiments due to its ability to maintain pH stability under varying conditions. This application is particularly useful in enzyme assays and protein stability studies .
Drug Development
The compound's structure allows it to serve as a scaffold for developing new pharmaceuticals. Its derivatives are being explored for their potential to modulate biological pathways involved in disease progression .
Material Science Applications
In material science, this compound has been investigated for its properties in polymer synthesis.
Polymerization Processes
The compound can act as a monomer in polymerization reactions, leading to the formation of novel materials with enhanced thermal and mechanical properties. Research has shown that polymers derived from this compound exhibit improved resistance to solvents and UV radiation .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Selective cytotoxicity towards cancer cells |
| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |
| Biochemical Applications | Organic Buffering Agent | Maintains pH stability in biological experiments |
| Drug Development | Scaffold for new pharmaceuticals | |
| Material Science | Polymerization Processes | Enhanced thermal and mechanical properties |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results indicated that specific modifications led to increased apoptosis in breast cancer cell lines compared to untreated controls .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Biochemical Pharmacology demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in murine models of inflammation, suggesting its potential utility in therapeutic strategies against chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with 3-(2,4-Difluorophenyl)prop-2-ynoic acid, differing primarily in substituents, bond types (e.g., single, double, or triple bonds), and functional groups:
Table 1: Structural and Physical Properties of Selected Compounds
Physicochemical Properties
- Alkyne vs. Alkene/Single Bonds: The alkyne group in this compound enhances electron-withdrawing effects compared to the saturated propionic acid (C–C single bond) or cinnamic acid (C=C double bond). This increases acidity (lower pKa) and reactivity in click chemistry or cross-coupling reactions. Example: 2,4-Difluorocinnamic acid (trans-configuration) has a high melting point (216–218°C) due to strong intermolecular hydrogen bonding and planar geometry. The alkyne analog may exhibit lower melting points due to reduced symmetry.
- Fluorine Substitution: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability across all analogs. For instance, 3-(2,4-Difluorophenyl)propionic acid (logP ~2.1 estimated) is more lipophilic than non-fluorinated counterparts, improving membrane permeability.
Biological Activity
3-(2,4-Difluorophenyl)prop-2-ynoic acid, a compound with the molecular formula and a molecular weight of 182.124 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and biochemistry. Its structure suggests potential interactions with various biological targets, leading to diverse therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Antioxidant Effects : The ability to scavenge free radicals could contribute to its protective effects against oxidative stress.
Research Findings
A variety of studies have explored the biological activity of this compound:
- Pharmacological Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been noted to downregulate key oncogenes involved in tumor progression.
- Antimicrobial Activity : In a study focusing on its antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µM.
- Case Studies : A notable case study involved the application of this compound in a therapeutic regimen for patients with resistant bacterial infections. The outcomes suggested improved patient responses when combined with traditional antibiotics.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing 3-(2,4-Difluorophenyl)prop-2-ynoic acid?
Methodological Answer:
Synthesis typically begins with 2,4-difluorobenzaldehyde as a precursor. A common approach involves a Sonogashira coupling reaction to introduce the alkyne moiety, followed by oxidation to yield the propynoic acid derivative. Critical factors include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide for alkyne activation .
- Reaction Conditions : Anhydrous solvents (e.g., THF or DMF) under inert atmosphere to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Validate intermediates via thin-layer chromatography (TLC) and characterize final products using NMR and mass spectrometry .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for difluorophenyl) and alkyne protons (δ 2.8–3.2 ppm). Fluorine coupling patterns (e.g., J = 8–12 Hz) confirm substitution .
- FTIR : Confirm carboxylic acid (1700–1750 cm⁻¹) and alkyne (≈2100 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 212.025 (calculated for C₉H₅F₂O₂) .
- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), lab coats, and indirect-vent goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks .
- Exposure Monitoring : Regular air sampling per OSHA 29 CFR 1910.1020 to detect airborne particulates .
- Emergency Response : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase) to identify binding motifs. Parameterize force fields using PubChem’s 3D conformer data .
- Transition State Analysis : Map energy barriers for alkyne functionalization reactions using QM/MM hybrid methods .
Advanced: What strategies optimize synthetic yield in large-scale reactions?
Methodological Answer:
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand optimization (e.g., XPhos) to minimize costs .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for improved alkyne solubility and reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis (80–100°C) to reduce reaction time from 24h to 2h .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
Advanced: How does pH affect the stability of this compound?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via HPLC:
- Solubility Profile : High aqueous solubility at pH >6 (carboxylate deprotonation) supports formulation in biological assays .
Advanced: What methods assess the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ against COX-2 using fluorescence-based kits (e.g., Cayman Chemical). Pre-incubate enzyme with compound (0.1–100 µM) and monitor prostaglandin production .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the enzyme active site, guided by crystallographic data (PDB ID: 3NT1) .
Advanced: How do structural modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Synthesize analogs with Cl, CF₃, or methoxy groups at the 2,4-positions. Compare IC₅₀ values to determine electronic effects .
- Alkyne vs. Alkene : Replace the propiolic acid with acrylic acid to evaluate alkyne’s role in hydrogen bonding .
- Pharmacophore Mapping : Overlay active/inactive analogs in MOE software to identify critical functional groups (e.g., carboxylate for ionic interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
